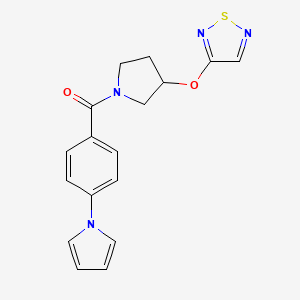
(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone is a synthetic organic molecule that exhibits intriguing chemical and biological properties It comprises a thiadiazole moiety, a pyrrolidine ring, and a pyrrole-substituted benzene structure
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone serves as a versatile building block for the synthesis of more complex molecules. Its functional groups enable its incorporation into various chemical frameworks.
Biology and Medicine
In the biological and medical fields, this compound shows promise due to its potential as a pharmacophore. It could be investigated for its activity against various biological targets, including enzymes, receptors, and microbial pathogens. Research may focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industrial applications, the compound can be utilized in material science for the development of novel polymers or as a precursor in the synthesis of specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone can be approached through multi-step organic reactions:
Formation of the Thiadiazole Ring: : Initially, the 1,2,5-thiadiazole core can be synthesized through a cyclization reaction involving thiocyanate and hydrazine under acidic conditions.
Coupling with Pyrrolidine: : Next, the thiadiazole ring is functionalized with an appropriate leaving group (e.g., halogen) and subsequently reacted with pyrrolidine to form the desired ether linkage.
Pyrrole Substitution on Benzene: : The 4-(1H-pyrrol-1-yl)phenyl group can be prepared via a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid-substituted pyrrole.
Final Coupling: : The final compound is then obtained by coupling the intermediate products through a Friedel-Crafts acylation reaction, utilizing suitable catalysts and conditions to achieve high yield and purity.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes typically involves optimizing the reaction conditions to maximize yield and reduce the number of steps. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone: undergoes several types of chemical reactions:
Oxidation: : The thiadiazole and pyrrole rings can undergo oxidation reactions, leading to the formation of oxides or other derivatives.
Reduction: : Reduction reactions can target the ketone group within the compound, converting it to alcohol.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: : Electrophilic aromatic substitution typically involves reagents like halogens (for halogenation) or alkyl halides (for alkylation).
Major Products Formed
Major products formed from these reactions include oxidized thiadiazole derivatives, reduced alcohol forms, and substituted benzene derivatives.
Wirkmechanismus
The mechanism of action for (3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone involves its interaction with specific molecular targets. These may include enzymes involved in metabolic pathways or receptors that modulate physiological responses. The compound’s structure allows it to bind to these targets, initiating a series of biochemical reactions that lead to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(1,2,4-thiadiazol-5-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone
(3-((1,3,4-thiadiazol-2-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone
(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-imidazol-1-yl)phenyl)methanone
Highlighting Uniqueness
(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone: is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This structural specificity allows it to engage in unique interactions and reactions not typically seen in closely related compounds.
Eigenschaften
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-17(13-3-5-14(6-4-13)20-8-1-2-9-20)21-10-7-15(12-21)23-16-11-18-24-19-16/h1-6,8-9,11,15H,7,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNDQDPWBJSTMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
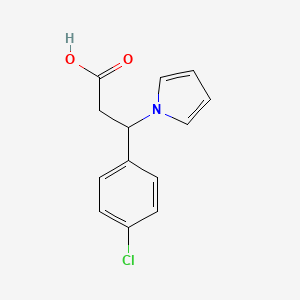
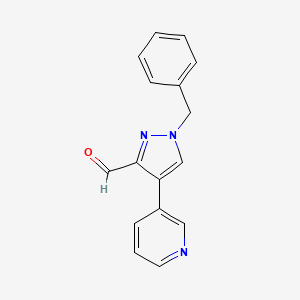
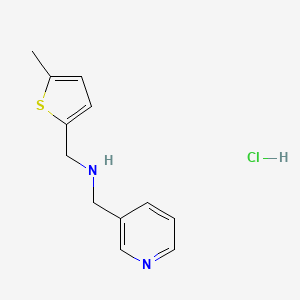
![2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2363911.png)
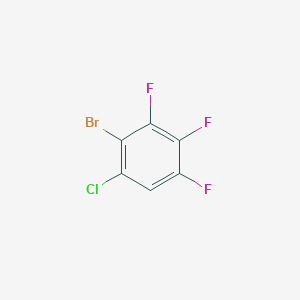
![ETHYL 4-(2-{[5-(2,5-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2363917.png)
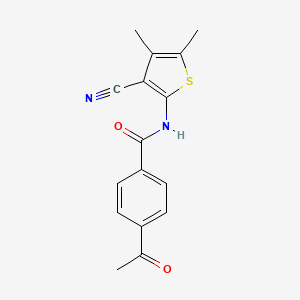
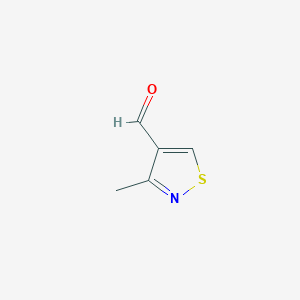
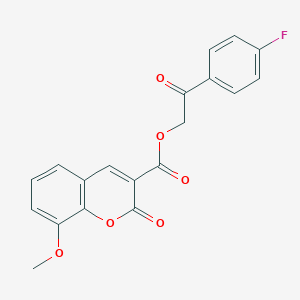
![1-(3,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2363922.png)
![N-(4-isopropylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2363924.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2363925.png)
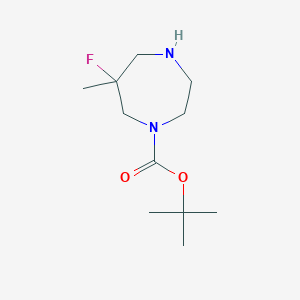
![N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2363927.png)
